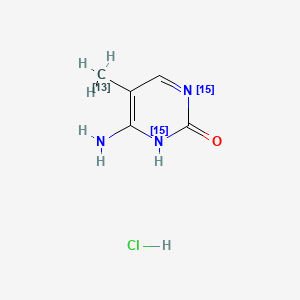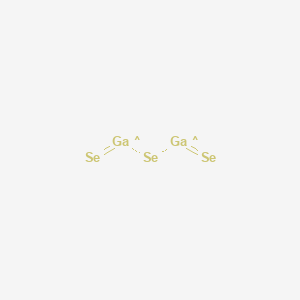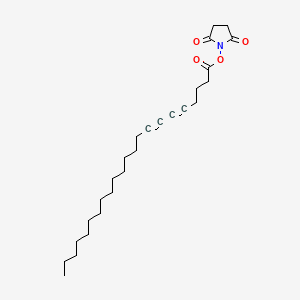
5-Methyl Cytosine-13C,15N2 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl Cytosine-13C,15N2 Hydrochloride: is a stable isotope-labeled derivative of the nucleoside 5-methylcytosine. This compound is often used in research to investigate the epigenetic modifications of DNA. Epigenetic modifications are changes to DNA that do not alter the underlying genetic code but can affect gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The compound can be synthesized through a variety of methods, including the use of isotopically labeled precursors . The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer.
Industrial Production Methods: : Industrial production methods for 5-Methyl Cytosine-13C,15N2 Hydrochloride are not widely documented in public literature.
Análisis De Reacciones Químicas
Types of Reactions: : 5-Methyl Cytosine-13C,15N2 Hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific types of reactions it undergoes depend on the reagents and conditions used.
Common Reagents and Conditions: : Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions can vary widely, but they often involve standard laboratory techniques such as heating, stirring, and the use of solvents .
Major Products: : The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while substitution reactions may result in the formation of substituted cytosine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, 5-Methyl Cytosine-13C,15N2 Hydrochloride is used as a stable isotope-labeled compound to study the kinetics and mechanisms of DNA methylation reactions .
Biology: : In biological research, the compound is used to investigate the epigenetic modifications of DNA. It allows researchers to study how DNA methylation affects gene expression and cellular function .
Medicine: : In medical research, this compound is used to study the role of DNA methylation in various diseases, including cancer. It helps researchers understand how changes in DNA methylation patterns can contribute to disease development and progression .
Industry: : In the industrial sector, the compound is used in the development of new diagnostic tools and therapeutic agents. Its stable isotope labeling allows for precise quantification and detection in various applications .
Mecanismo De Acción
The mechanism by which 5-Methyl Cytosine-13C,15N2 Hydrochloride exerts its effects involves its incorporation into DNA as a methylated cytosine derivative. This methylation is catalyzed by DNA methyltransferases, which add a methyl group to the 5-carbon position of cytosine . The methylation of cytosine can affect gene expression by altering the binding of transcription factors and other regulatory proteins to DNA .
Comparación Con Compuestos Similares
Similar Compounds: : Similar compounds to 5-Methyl Cytosine-13C,15N2 Hydrochloride include other stable isotope-labeled nucleosides, such as 5-Methyl Cytosine-13C,15N2 and 5-Methyl Cytosine-15N2 .
Uniqueness: : The uniqueness of this compound lies in its dual stable isotope labeling with both carbon-13 and nitrogen-15. This dual labeling allows for more precise quantification and detection in research applications compared to compounds labeled with only one stable isotope .
Propiedades
Fórmula molecular |
C5H8ClN3O |
|---|---|
Peso molecular |
164.57 g/mol |
Nombre IUPAC |
6-amino-5-(113C)methyl-(1,3-15N2)1H-pyrimidin-2-one;hydrochloride |
InChI |
InChI=1S/C5H7N3O.ClH/c1-3-2-7-5(9)8-4(3)6;/h2H,1H3,(H3,6,7,8,9);1H/i1+1,7+1,8+1; |
Clave InChI |
ANWMULVRPAUPJT-KLDFHAJVSA-N |
SMILES isomérico |
[13CH3]C1=C([15NH]C(=O)[15N]=C1)N.Cl |
SMILES canónico |
CC1=C(NC(=O)N=C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]tetracosanamide](/img/structure/B13833872.png)
![6-methoxy-3-methyl-N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine](/img/structure/B13833880.png)
![1-(4-methylphenyl)-2-[2-(thiophen-2-yl)-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl]ethanone](/img/structure/B13833881.png)


![2-Cyclopenten-1-one,5-ethyl-4-[(R)-hydroxyphenylmethyl]-,(4S,5R)-(9CI)](/img/structure/B13833889.png)





![9-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-amine](/img/structure/B13833927.png)

![[6-[6-[6-(7-Oxabicyclo[4.1.0]heptan-3-ylmethoxy)-6-oxohexoxy]-6-oxohexoxy]-6-oxohexyl] 7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13833935.png)
